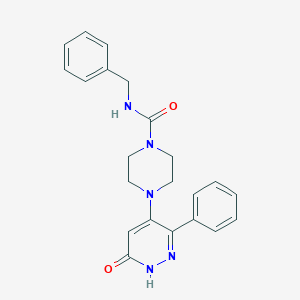

N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antiviral Activity

The compound’s structure suggests potential antiviral properties. Researchers have synthesized similar derivatives and reported their effectiveness against viral infections . Further studies could explore its mechanism of action and evaluate its efficacy against specific viruses.

Antimicrobial Potential

N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide: derivatives may exhibit antimicrobial activity. Analogous imidazole-containing compounds have been synthesized and evaluated against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Investigating its antibacterial properties could be valuable.

Transfer Hydrogenolysis

In water, this compound’s N-benzyl group can undergo transfer hydrogenolysis, leading to deprotected anilines. For instance, benzyl(dihexyl)amine can be deprotected using a palladium catalyst . This reaction pathway could find applications in organic synthesis.

Benzylic Position Reactivity

The benzylic position in organic molecules is known for its reactivity. Reactions at this site include free radical bromination, nucleophilic substitution, and oxidation . Understanding how this compound behaves in these reactions could provide insights into its broader reactivity.

将来の方向性

作用機序

Target of Action

The primary target of N-benzyl-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)piperazine-1-carboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has been designed and synthesized as a potential anti-tubercular agent .

Biochemical Pathways

Given its anti-tubercular activity, it can be inferred that the compound likely interferes with essential biochemical pathways in mycobacterium tuberculosis h37ra, leading to the inhibition of the bacterium’s growth or survival .

Result of Action

The compound has been found to exhibit significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, it showed 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This indicates that the compound is effective in inhibiting the growth or survival of the bacterium at these concentrations.

特性

IUPAC Name |

N-benzyl-4-(6-oxo-3-phenyl-1H-pyridazin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c28-20-15-19(21(25-24-20)18-9-5-2-6-10-18)26-11-13-27(14-12-26)22(29)23-16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,23,29)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKIBOHHULHQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(6-oxo-3-phenyl-1H-pyridazin-4-yl)piperazine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(2-fluorobenzenesulfonyl)pyrrolidine](/img/structure/B6439895.png)

![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine](/img/structure/B6439902.png)

![ethyl 4-({5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)piperidine-1-carboxylate](/img/structure/B6439913.png)

![3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine](/img/structure/B6439925.png)

![1-(2-chlorobenzenesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine](/img/structure/B6439926.png)

![1-(4-chlorobenzenesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine](/img/structure/B6439949.png)

![2-[5-(3,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B6439965.png)

![tert-butyl 4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B6439966.png)

![N-[(furan-2-yl)methyl]-N,6-dimethyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B6439984.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxane-4-carboxamide](/img/structure/B6439987.png)

![2-cyclopropyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B6439994.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B6439996.png)